2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol
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Overview
Description
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and an oxadiazole moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the oxadiazole group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a benzofuran precursor, which undergoes a series of reactions to introduce the oxadiazole group and the trichloromethyl substituent . Industrial production methods often utilize microwave-assisted synthesis (MWI) to achieve higher yields and fewer side reactions .
Chemical Reactions Analysis
2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and anticancer effects . The benzofuran ring also contributes to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. For example:
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole-containing molecules: Compounds with similar structures that exhibit antimicrobial and anticancer activities.
The uniqueness of 2-(2-(5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl)vinyl)benzofuran-5-ol lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components .
Properties
Molecular Formula |
C13H7Cl3N2O3 |
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Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-2-9-6-7-5-8(19)1-3-10(7)20-9/h1-6,19H/b4-2+ |
InChI Key |
MHWUCYHYTNCBGM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C=C(O2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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